molecular formula C27H23N3O3S B3682183 1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea

1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea

Cat. No.: B3682183
M. Wt: 469.6 g/mol
InChI Key: DFZLKQIZSYRKDB-UHFFFAOYSA-N
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Description

1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is a complex organic compound with a unique structure that combines benzoxazole, benzofuran, and thiourea moieties

Preparation Methods

The synthesis of 1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of o-hydroxyaryl ketones with aldehydes or ketones in the presence of acid catalysts.

    Coupling Reactions: The benzoxazole and benzofuran moieties are then coupled with a thiourea derivative under basic conditions to form the final compound.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or nitro groups.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may have potential as a fluorescent probe for studying biological processes due to its unique structural features.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea can be compared with other similar compounds, such as:

    N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide: This compound is a derivative of 2-aminobenzoxazole and is used as a fluorescent probe in biochemical and physiological experiments.

    N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-(diphenylacetyl)thiourea: This compound has similar structural features and may have comparable applications.

The uniqueness of this compound lies in its specific combination of benzoxazole, benzofuran, and thiourea moieties, which may confer unique properties and applications.

Properties

IUPAC Name

N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-14-12-15(2)23-21(13-14)28-26(33-23)19-9-7-10-20(16(19)3)29-27(34)30-25(31)24-17(4)18-8-5-6-11-22(18)32-24/h5-13H,1-4H3,(H2,29,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZLKQIZSYRKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Reactant of Route 2
1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
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1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Reactant of Route 4
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1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea

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